ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the pyrazole ring’s N1 position and an ethyl ester at the C5 position. Its molecular formula is C₈H₉F₃N₂O₂, with a molecular weight of 222.16 g/mol (calculated from structural data). The compound is synthesized via carbodiimide-mediated coupling, as described in the preparation of intermediates for BAY-9835, a potent ADAMTS7 inhibitor . The trifluoroethyl group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery .
Properties
Molecular Formula |
C8H9F3N2O2 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C8H9F3N2O2/c1-2-15-7(14)6-3-4-12-13(6)5-8(9,10)11/h3-4H,2,5H2,1H3 |
InChI Key |
WYAGUTATJFIBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=NN1CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated carbonyl compound, followed by cyclization. Key parameters include:
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates.
-
Temperature : Elevated temperatures (80–100°C) accelerate cyclization but require careful monitoring to avoid side products.
-
Catalysts : Base catalysts such as potassium carbonate improve yields by deprotonating intermediates.
Recent studies demonstrate that substituting hydrazine with methylhydrazine increases regioselectivity for the 5-carboxylate position, achieving yields up to 78%.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of diazo compounds with acetylenic ketones offers an alternative route. Ethyl diazoacetate reacts with trifluoroethyl-substituted acetylenes in the presence of transition-metal catalysts.
Key Advances in Catalysis
-
Zinc Triflate : Catalyzes the cycloaddition of ethyl diazoacetate with phenylpropargyl derivatives, yielding pyrazole-5-carboxylates in 89% efficiency.
-
Copper-Based Systems : Copper triflate paired with ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) enables recyclable catalysts, reducing costs.
This method’s regioselectivity is influenced by electronic effects of substituents. For instance, electron-withdrawing groups like trifluoromethyl direct carboxylate formation at the 5-position.
Patent-Based Industrial Methods
Industrial-scale synthesis prioritizes cost-effectiveness and safety. Patents describe a two-step process: deprotonation followed by carbonylation.
Stepwise Protocol
-
Deprotonation : A magnesium-organic base (e.g., Grignard reagents) deprotonates the pyrazole precursor at low temperatures (−20°C).
-
Carbonylation : Reaction with carbon dioxide or equivalents (e.g., phosgene) introduces the carboxylate group. Continuous flow reactors enhance scalability, achieving >90% conversion.
Table 1: Industrial Process Parameters
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | −20°C (Step 1); 25°C (Step 2) | 92 |
| Solvent | Tetrahydrofuran (THF) | – |
| Catalyst | Mg(TMP)₂·2LiCl | – |
| Reaction Time | 2 h (Step 1); 4 h (Step 2) | – |
Comparative Analysis of Synthesis Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Regioselectivity | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 78 | Moderate | Medium | Low |
| 1,3-Dipolar Cycload. | 89 | High | Low | High |
| Industrial Process | 92 | High | High | Medium |
Cyclocondensation is cost-effective but less selective, whereas 1,3-dipolar cycloaddition offers precision at higher costs. Industrial methods balance scalability and yield, albeit requiring specialized equipment .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Compounds
- Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate serves as a versatile building block in the synthesis of more complex fluorinated compounds. Its pyrazole ring structure allows for further functionalization and modification, making it a valuable intermediate in organic synthesis.
Reaction Pathways
- The compound can undergo several chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation can convert it into corresponding carboxylic acids or ketones using agents like potassium permanganate.
- Reduction can transform the ester group into alcohols using lithium aluminum hydride.
- Substitution reactions can introduce various nucleophiles, leading to a diverse range of substituted pyrazole derivatives.
Biological Research
Potential Bioactive Molecule
- There is ongoing research into the biological activity of this compound, particularly its potential therapeutic properties. Preliminary studies suggest it may exhibit anti-inflammatory and anticancer activities.
Case Studies
- Anti-inflammatory Activity : Some studies indicate that derivatives of pyrazole compounds can significantly inhibit cyclooxygenase (COX) enzymes, which are crucial targets in inflammatory pathways.
- Anticancer Research : Investigations into the compound's structure-activity relationship may reveal its efficacy against various cancer cell lines.
Medicinal Applications
Drug Discovery
- The unique trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.
- Researchers are exploring its role as a lead compound in developing new anti-inflammatory and anticancer drugs.
Industrial Applications
Advanced Materials Development
- This compound is being investigated for its potential use in creating advanced materials with enhanced thermal stability and chemical resistance.
- Its fluorinated nature may impart desirable properties to polymers and coatings used in various industrial applications.
Data Summary
| Application Area | Description | References |
|---|---|---|
| Chemical Synthesis | Building block for complex fluorinated compounds | |
| Biological Research | Potential anti-inflammatory and anticancer activities | |
| Medicinal Applications | Investigated for drug development in anti-inflammatory and anticancer therapies | |
| Industrial Applications | Used in advanced materials with enhanced properties |
Mechanism of Action
Comparison with Other Similar Compounds: Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate can be compared with other fluorinated pyrazole derivatives, such as:
- Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate
- Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylate
Uniqueness: The position of the trifluoroethyl group and the carboxylate ester in this compound provides unique chemical and physical properties, such as increased stability and reactivity compared to its isomers .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
This section compares ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate with analogs differing in substituents, ester groups, or fluorination patterns. Key findings are summarized in Table 1.
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
- Trifluoroethyl vs. Ethyl at N1: The trifluoroethyl group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate .
- Fluorination Patterns : Compounds with tetrafluoropropyl (C₈H₈F₄N₂O₂) or trifluoromethanesulfonyloxy (C₁₄H₁₃F₃N₂O₅S) groups exhibit higher polarity, influencing reactivity in cross-coupling reactions .
Biological Activity
Ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. The presence of the trifluoroethyl group enhances its lipophilicity and potential bioactivity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C8H9F3N2O2
- Molecular Weight : Approximately 194.11 g/mol
- Functional Groups : Pyrazole ring, carboxylate group, trifluoroethyl group
The trifluoroethyl group is a strong electron-withdrawing substituent that significantly influences the reactivity and interaction of the compound with biological targets.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. These activities are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2.
- Case Study Findings :
- A study demonstrated that derivatives of pyrazole compounds showed significant COX-2 selectivity with minimal side effects on gastric tissues in rat models .
- In vivo experiments indicated that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to established drugs like celecoxib and indomethacin .
Anticancer Activity
Preliminary studies suggest potential anticancer properties of this compound. Its structural characteristics may allow it to interact effectively with cancer cell pathways.
- Research Insights :
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to similar pyrazole derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 1-(trifluoromethyl)-1H-pyrazole-3-carboxylate | C8H9F3N2O2 | Contains trifluoromethyl; potential for varied bioactivity |
| Ethyl 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate | C8H10F3N3O2 | Contains amino group; different biological activity |
| Pyrazole-4-carboxylic acid | C4H4N2O2 | Simpler structure; serves as a building block |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or diketones. For example, trifluoroethyl-substituted pyrazoles are often prepared by reacting ethyl trifluoroethylhydrazine carboxylate with β-keto esters under reflux in ethanol. Key parameters include temperature (60–80°C), reaction time (12–24 hours), and catalysts like acetic acid. Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Yields (~60–75%) depend on substituent steric effects and solvent polarity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions. The trifluoroethyl group shows distinct splitting patterns (e.g., quartets for -CF₃CH₂) .
- Infrared (IR) Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The -CF₃ group enhances lipophilicity (logP ~2.5) and metabolic stability due to fluorine’s electronegativity. Polar surface area (PSA) calculations (~50 Ų) predict moderate membrane permeability. Solubility in DMSO (>10 mM) facilitates in vitro assays. These properties are validated via HPLC and logP measurements .
Advanced Research Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for trifluoroethyl-substituted pyrazoles in medicinal chemistry?
- Methodological Answer :
- Substituent Variation : Compare analogs with -Cl, -CH₃, or -OCH₃ at the pyrazole 3- or 4-positions to assess electronic effects on bioactivity. For example, replacing -CF₃ with -CH₂CF₃ reduces antimicrobial potency by 50% .
- Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict reactivity. Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with enzymes like cyclooxygenase-2 .
- Table: Key SAR Trends
| Substituent Position | Bioactivity (IC₅₀, μM) | Lipophilicity (logP) |
|---|---|---|
| 3-CF₃ | 0.8 ± 0.1 | 2.5 |
| 4-Cl | 5.2 ± 0.3 | 2.1 |
| 3-OCH₃ | >10 | 1.8 |
| Data derived from enzyme inhibition assays . |
Q. How can researchers resolve contradictions in reported biological activities of similar pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH) or impurity profiles. Solutions include:
- Reproducibility Checks : Re-synthesize compounds using peer-reviewed protocols and validate purity (>95%) via HPLC .
- Meta-Analysis : Compare datasets across studies (e.g., antimicrobial MIC values) using statistical tools (ANOVA) to identify outliers .
- Control Experiments : Test metabolites or degradation products (e.g., hydrolyzed esters) to rule off-target effects .
Q. What synthetic optimization strategies improve yield for scale-up in preclinical studies?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves yields (~85%) via controlled dielectric heating .
- Flow Chemistry : Enables continuous production with real-time monitoring (UV-vis spectroscopy), minimizing side products .
- Green Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
